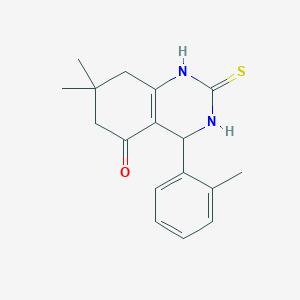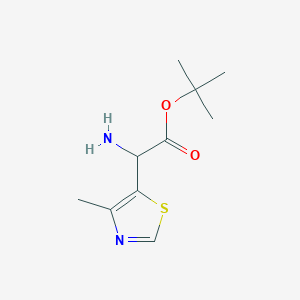
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate (TBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBA is a thiazole derivative that is used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is not fully understood. However, it is believed that Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate exerts its pharmacological effects by interacting with various molecular targets in the body. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been shown to inhibit the activity of proteins such as nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various biochemical and physiological effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has several advantages for lab experiments. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is a stable compound that can be easily synthesized and purified. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is also relatively inexpensive compared to other compounds with similar pharmacological activities. However, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has some limitations for lab experiments. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has low solubility in water, which can limit its use in certain assays. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate also has low bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate. One direction is to explore the potential of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate as a drug candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate. Another direction is to investigate the molecular targets of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate and its mechanism of action in more detail. This can provide insights into the development of new drugs that target similar molecular pathways. Finally, future studies should focus on improving the bioavailability of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate to enhance its efficacy in vivo.
Conclusion
In conclusion, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has potential applications in various fields, including medicinal chemistry. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be synthesized using various methods and has several advantages for lab experiments. However, Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate also has some limitations, including low solubility in water and low bioavailability. Future research on Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate should focus on exploring its potential as a drug candidate, investigating its mechanism of action, and improving its bioavailability.
Méthodes De Synthèse
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be synthesized using various methods, including the reaction of tert-butyl 2-bromoacetate with 4-methyl-1,3-thiazol-5-amine in the presence of a base such as potassium carbonate. The reaction yields Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate as a white crystalline solid. The purity of Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate can be improved by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate has also been found to be effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6-8(15-5-12-6)7(11)9(13)14-10(2,3)4/h5,7H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXOGCBZFIBFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

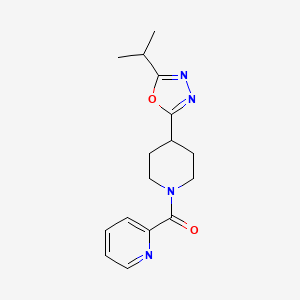
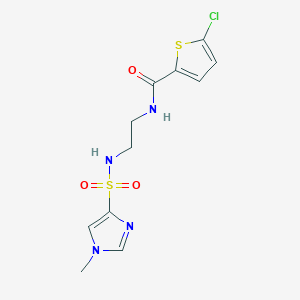

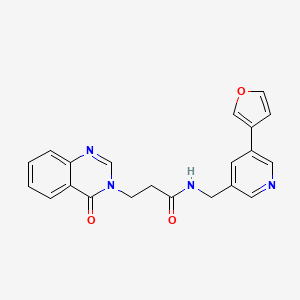
![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
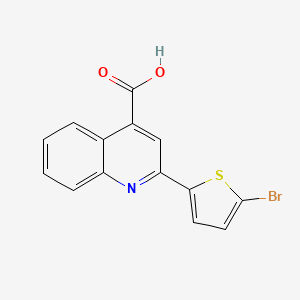
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
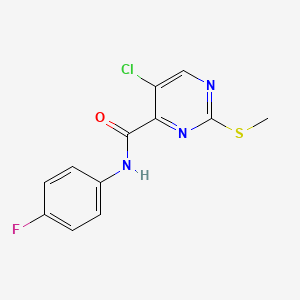
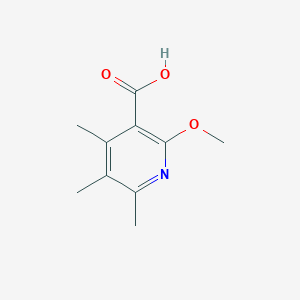
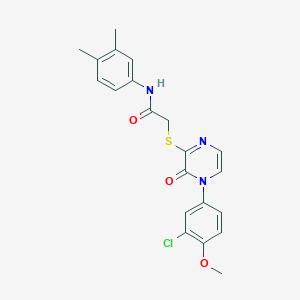
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
